molecular formula C10H15ClN4O B2734262 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol CAS No. 56392-87-1

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol

Cat. No.: B2734262
CAS No.: 56392-87-1
M. Wt: 242.71
InChI Key: BPQVANJSGMVPGA-UHFFFAOYSA-N
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Description

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C10H15ClN4O and a molecular weight of 242.71 g/mol It is characterized by the presence of a chloropyridazinyl group attached to a piperazinyl ring, which is further connected to an ethanol moiety

Preparation Methods

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:

  • 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanamine
  • 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanone

. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVANJSGMVPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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